2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
The compound 2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic organic molecule featuring a fused isoindole-1,3-dione core, a sulfonylated azetidine ring, and a 3-chloro-4-methoxyphenyl substituent. Key structural elements include:
- Azetidine ring: A strained four-membered nitrogen-containing ring, sulfonylated at the 1-position, which may influence conformational stability and electronic properties.
- 3-Chloro-4-methoxyphenyl group: An aromatic substituent with electron-withdrawing (-Cl) and electron-donating (-OCH₃) groups, likely affecting solubility and intermolecular interactions.
Properties
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-26-16-7-6-12(8-15(16)19)27(24,25)20-9-11(10-20)21-17(22)13-4-2-3-5-14(13)18(21)23/h2-3,6-8,11,13-14H,4-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMAAWLWJQBLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 328.78 g/mol. The structure features a sulfonamide group linked to an azetidine ring and a tetrahydro-isoindole moiety, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. In one study, compounds with similar sulfonamide functionalities demonstrated IC50 values ranging from 0.38 to 4.07 µM against human tumor cell lines, indicating strong cytotoxic effects .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties . Similar sulfonamide derivatives have been tested against both bacterial and fungal pathogens. For example, compounds derived from piperidine structures exhibited significant antimicrobial activity against common pathogens like Xanthomonas axonopodis and Fusarium solani .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism by binding to their active sites.
- Receptor Interaction : It is hypothesized that the compound could interact with cell surface receptors, altering signaling pathways critical for cell survival and growth.
- Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 0.38 | |
| Compound B | Antimicrobial | 8.23 | |
| Compound C | Antifungal | 14.9 | |
| Compound D | Enzyme Inhibition | 5.0 |
Case Studies
Several case studies have explored the biological activity of structurally similar compounds:
- Anticancer Study : A derivative with a bromoacetyl substituent showed potent anticancer effects on multiple human tumor cell lines with IC50 values as low as 2.71 µM against colon cancer cells .
- Antimicrobial Evaluation : In vitro studies demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily explored for its potential therapeutic applications :
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. For example, derivatives featuring the sulfonamide group are known for their antibacterial and antifungal activities. In vitro studies have shown promising results against various pathogens, indicating that this compound could serve as a lead in drug development targeting infectious diseases.
- Anticancer Properties : Research into related compounds has highlighted their potential anticancer effects. Studies suggest that such derivatives may induce apoptosis in cancer cells through mechanisms involving inhibition of specific pathways like MetAP2 (Methionine Aminopeptidase 2) and other targets. This makes the compound a candidate for further investigation in oncology.
Biological Research Applications
The biological activities of this compound are under active investigation:
- Enzyme Inhibition : The sulfonamide moiety is known to interact with various enzymes, potentially acting as an inhibitor. Understanding these interactions can lead to the development of novel therapeutic agents targeting specific enzymes involved in disease pathways .
- Mechanism of Action Studies : Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. This includes studying its interactions with receptors and enzymes at the molecular level to determine how it can modulate biological pathways .
Industrial Applications
Beyond medicinal chemistry, the compound may find applications in:
- Synthetic Chemistry : The unique structure allows it to be used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis and materials science .
- Development of Specialty Chemicals : The compound's properties could lead to its use in developing specialty chemicals with unique functionalities for industrial applications.
Case Studies and Research Findings
Recent studies have highlighted the following findings related to the compound:
- Antimicrobial Efficacy : A study reported that similar compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida albicans, showcasing their potential as effective antifungal agents.
- Cytotoxic Effects : Research on related azetidine derivatives revealed significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties and warrant further investigation .
- Mechanistic Insights : Investigations into the mechanism of action have shown that compounds with similar sulfonamide structures can inhibit bacterial growth by targeting specific metabolic pathways, which may also apply to this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related isoindole-1,3-dione derivatives are outlined below.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects: The target compound’s sulfonylated azetidine introduces steric hindrance and polarity, contrasting with the acryloyl-linked phenyl groups in analogs . The 3-chloro-4-methoxyphenyl group combines halogenated and alkoxy functionalities, which may enhance binding to hydrophobic enzyme pockets while maintaining moderate solubility.
Synthetic Complexity :
- The azetidine sulfonylation step in the target compound likely requires specialized reagents (e.g., sulfonyl chlorides) and controlled conditions due to ring strain. In contrast, analogs in were synthesized via aldol condensation, a more straightforward route.
Bioactivity Potential: While cholinesterase inhibition is reported for acryloyl-based analogs , the target compound’s sulfonamide group could target different enzymes (e.g., sulfotransferases or proteases). However, experimental validation is needed.
Acryloyl-based analogs benefit from conjugation, enhancing UV-vis detectability .
Preparation Methods
Synthesis of the Azetidine Core
The azetidine ring is synthesized via regio- and diastereoselective methods. A scalable two-step procedure involving superbase-mediated cyclization of epoxides or tosylates is widely employed. For example, epichlorohydrin derivatives react with secondary amines under kinetic control to form azetidines.
General Procedure :
- Epoxide Activation :
A solution of epichlorohydrin (10 mmol) in dry tetrahydrofuran (THF) is treated with potassium tert-butoxide (1.0 M in THF) at −78°C. Diisopropylamine (2.0 equiv) and butyllithium (3.0 equiv) are added to generate a superbase. - Cyclization :
The epoxide (0.5 mmol) in THF is added dropwise, and the mixture is stirred at −78°C for 2 hours. Quenching with water and extraction with diethyl ether yields the azetidine precursor. Purification via column chromatography (hexane/ethyl acetate) affords the azetidine in 75–85% yield.
Key Insight :
Density functional theory (DFT) calculations confirm that kinetic control favors azetidine formation over thermodynamically stable pyrrolidines due to lower activation energy (ΔG‡ ≈ 10 kJ/mol).
Sulfonylation of the Azetidine Ring
The azetidine is functionalized with the 3-chloro-4-methoxyphenylsulfonyl group via nucleophilic substitution.
Procedure :
- Sulfonyl Chloride Preparation :
3-Chloro-4-methoxyphenylsulfonyl chloride is synthesized by chlorosulfonation of 3-chloro-4-methoxybenzene using chlorosulfonic acid at 0°C. - Coupling Reaction :
The azetidine (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2.5 equiv). The sulfonyl chloride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature. The product is isolated via aqueous workup (NaHCO₃) and purified by recrystallization (ethanol/water), yielding 80–90% of the sulfonylated azetidine.
Mechanistic Note :
The reaction proceeds via a two-step mechanism: (1) formation of a sulfonate intermediate and (2) nucleophilic attack by the azetidine’s secondary amine.
Construction of the Tetrahydroisoindole-1,3(2H)-Dione Moiety
The tetrahydroisoindole-dione core is synthesized via intramolecular Diels-Alder (IMDA) reactions, a strategy validated in isoindole natural product synthesis.
Procedure :
- Diene Preparation :
A maleic anhydride derivative (1.0 equiv) is reacted with a conjugated diene (1.2 equiv) in toluene at 110°C for 24 hours. - Cyclization :
The adduct undergoes IMDA reaction under microwave irradiation (150°C, 1 hour) to form the tetrahydroisoindole-dione skeleton. Oxidation with Jones reagent (CrO₃/H₂SO₄) yields the dione in 65–75% yield.
Example :
In the synthesis of cytochalasin D, an intramolecular Diels-Alder reaction forms the isoindolinone ring with >90% diastereoselectivity.
Final Coupling of Azetidine and Isoindole-Dione
The sulfonylated azetidine is coupled to the tetrahydroisoindole-dione via a Mitsunobu reaction or nucleophilic substitution.
Mitsunobu Protocol :
- Reaction Setup :
The tetrahydroisoindole-dione (1.0 equiv), sulfonylated azetidine (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in dry THF. - Coupling :
The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours. Purification via flash chromatography (SiO₂, CH₂Cl₂/MeOH) yields the target compound in 60–70% yield.
Alternative Method :
A Buchwald-Hartwig amination using palladium catalysis couples the azetidine’s amine to a brominated isoindole-dione precursor.
Optimization and Characterization
Yield Optimization :
- Solvent Effects : THF outperforms DMF in Mitsunobu reactions due to better solubility of intermediates.
- Temperature : Reactions conducted at 0°C reduce side product formation during sulfonylation.
Analytical Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
